2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene
Overview
Description
2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by the presence of two nitro groups and a prop-2-yn-1-yloxy substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2,4-dinitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 2,4-Diamino-1-(prop-2-yn-1-yloxy)benzene.
Oxidation: Carbonyl derivatives of the prop-2-yn-1-yloxy group.
Scientific Research Applications
2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the prop-2-yn-1-yloxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes .
Comparison with Similar Compounds
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
- 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene
Comparison: 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene is unique due to the presence of two nitro groups, which significantly influence its reactivity and potential applications. In contrast, 1-Nitro-4-(prop-2-yn-1-yloxy)benzene has only one nitro group, resulting in different chemical behavior and applications. Similarly, 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene contains bromine atoms, which impart distinct properties compared to the nitro-substituted compound .
Properties
IUPAC Name |
2,4-dinitro-1-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h1,3-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWSKYBSOUDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527693 | |
Record name | 2,4-Dinitro-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-20-3 | |
Record name | 2,4-Dinitro-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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